

Cross-Calibration of GDGT-Based Proxies with Instrumental Climate Data: A Comparative Guide

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Compound of Interest

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Glycerol dialkyl glycerol tetraethers (GDGTs) are membrane lipids from Archaea and some bacteria that are preserved in geological archives. The distribution of these lipids changes with environmental parameters, primarily temperature, making them valuable proxies for paleoclimate reconstructions. The cross-calibration of these GDGT-based proxies with instrumental climate data is crucial for generating accurate quantitative reconstructions of past temperatures. This guide provides an objective comparison of the performance of major GDGT-based proxies, namely TEX86 for marine environments and MBT'5ME for terrestrial and lacustrine environments, with supporting experimental data.

Comparison of Calibration Models

The performance of GDGT-based proxies is evaluated through calibration models that relate the GDGT indices to instrumental temperature records. The key statistical parameters for comparison are the coefficient of determination (R^2), which indicates the proportion of the variance in the temperature that is predictable from the GDGT index, and the Root Mean Square Error (RMSE), which represents the standard deviation of the residuals (prediction errors).

Table 1: Comparison of TEX86 Calibration Models with Sea Surface Temperature (SST)

Calibration Model	Calibration Equation	R ²	RMSE (°C)	Environmental Setting	Reference
Kim et al. (2008)	T = 56.2 * TEX86 - 10.78	0.935	Not Specified	Global Ocean (5°C to 30°C)	[1]
Tierney and Tingley (2015)	Not specified in snippets	>0.7	Not Specified	Global Surface Sediments	[2]
Zhou et al. (2025)	T_thermoclin e = 57.3005 * TEX ₈₆ ^{MD} + 36.7460	0.867	3.346	Global Ocean (subsurface)	[3][4]

Table 2: Comparison of MBT'5ME Calibration Models with Mean Annual Air Temperature (MAAT)

Calibration Model	Calibration Equation	R ²	RMSE (°C)	Environmental Setting	Reference
Naafs et al. (2017a)	MAAT = 40.01 * MBT'5ME - 15.25	0.60	5.3	Global Soils	[5]
Dearing Crampton-Flood et al. (2020)	BayMBT (Bayesian model)	Not Specified	±5	Global Soils and Peats	[6]
Raberg et al. (2021)	MAAT (°C) = -2.19 + 31.91 * MBT'5Me	0.72	1.51	Central European Lakes	[7][8]
Raberg et al. (2021)	MAF (°C) = 4.81 + 15.64 * MBT'5Me	0.64	0.92	Central European Lakes	[7][8]

Experimental Protocols

The reliable application of GDGT-based proxies is underpinned by standardized laboratory procedures. The following outlines the key steps in the analysis of GDGTs from sediment or soil samples.

1. Sample Preparation:

- Samples are typically freeze-dried to remove water content.[\[6\]](#)
- Homogenization of the dried sample is crucial to ensure representativeness.

2. Lipid Extraction:

- Accelerated Solvent Extraction (ASE): This is a common method using a mixture of solvents like dichloromethane (DCM) and methanol (MeOH) (commonly 9:1 v/v) at high temperatures (e.g., 100°C) and pressures.[\[6\]\[9\]](#)
- Soxhlet Extraction: A classical method involving continuous extraction with a solvent mixture (e.g., DCM:MeOH 15:2 v/v) for an extended period (e.g., 24 hours).[\[10\]](#)
- The resulting total lipid extract (TLE) is then concentrated using rotary evaporation.[\[10\]](#)

3. Chromatographic Separation:

- The TLE is separated into different fractions based on polarity using column chromatography. A common stationary phase is alumina (Al₂O₃).[\[10\]](#)
- Apolar fractions are eluted first with solvents like hexane:DCM, followed by the polar fractions containing GDGTs, which are eluted with a more polar solvent mixture like DCM:MeOH.[\[10\]](#)

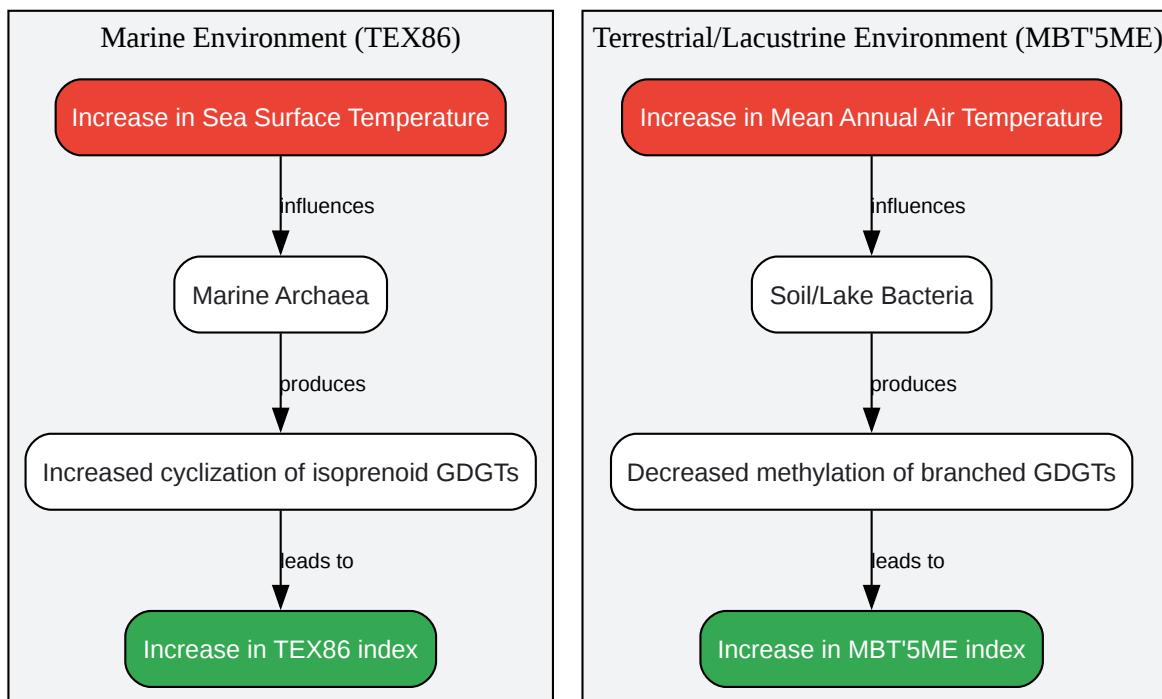
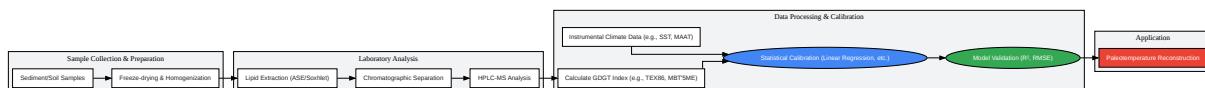
4. GDGT Analysis:

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary analytical technique for identifying and quantifying GDGTs.[\[9\]\[11\]](#)

- Chromatographic Columns: Various columns are used for separation, including silica, cyano, and HILIC amide columns. Recent methods using two HILIC amide columns in tandem have shown improved separation of co-eluting compounds.[12][13]
- Mobile Phase: The composition of the mobile phase is critical for good separation. A common setup involves a gradient of hexane and a hexane:isopropanol mixture.[13][14]
- Detection: Atmospheric pressure chemical ionization (APCI) is a common ionization source used in the mass spectrometer for the detection of GDGTs.[14]

Visualization of the Cross-Calibration Workflow

The following diagram illustrates the general workflow for the cross-calibration of GDGT-based proxies with instrumental climate data.



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